Methanediol

Catalog No.
S570984
CAS No.
463-57-0
M.F
CH2(OH)2
CH4O2
M. Wt
48.041 g/mol
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Methanediol

CAS Number

463-57-0

Product Name

Methanediol

IUPAC Name

methanediol

Molecular Formula

CH2(OH)2
CH4O2

Molecular Weight

48.041 g/mol

InChI

InChI=1S/CH4O2/c2-1-3/h2-3H,1H2

InChI Key

CKFGINPQOCXMAZ-UHFFFAOYSA-N

SMILES

C(O)O

Synonyms

methylene glycol

Canonical SMILES

C(O)O

Description

Methanediol is the simplest member of the class of methanediols that is methane in which two of the hydrogens have been substituted by hydroxy groups. It is a member of methanediols, an aldehyde hydrate and a one-carbon compound.

Methanediol, with the chemical formula CH2(OH)2_2(OH)_2, is an organic compound recognized as the simplest geminal diol. It is also referred to as formaldehyde monohydrate or methylene glycol. This compound is predominantly formed through the hydration of formaldehyde, where it exists in equilibrium with oligomers in aqueous solutions. Methanediol is particularly significant in atmospheric chemistry, serving as a precursor to various complex organic molecules and playing a role in the formation of atmospheric formic acid .

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  • Industrial Use: Methanediol is utilized in the production of various polymers and resins due to its ability to polymerize into larger oligomers.
  • Cosmetic Industry: It has been used in formulations like hair straighteners, although its safety has been scrutinized due to potential health risks associated with formaldehyde exposure .
  • While direct biological activity of methanediol is not extensively documented, its role as an intermediate in biochemical pathways suggests potential implications. Methanediol's conversion to formic acid and other derivatives may influence metabolic processes in organisms exposed to it. Additionally, its presence in hair-straightening products has raised health concerns due to its relationship with formaldehyde, which is known for its toxicity .

    Methanediol can be synthesized through several methods:

    • Hydration of Formaldehyde: This is the most common method, where formaldehyde gas is dissolved in water under controlled conditions to produce methanediol.
    • Evaporation from Aqueous Solutions: Gaseous methanediol can be generated by evaporating aqueous solutions of formaldehyde, particularly paraformaldehyde under reflux conditions .
    • Electron Irradiation: Methanediol can also be produced by electron irradiation of a mixture of methanol and oxygen ices, which facilitates its formation from gaseous precursors .

    Research indicates that methanediol interacts significantly with other atmospheric components. Its role in the atmosphere includes:

    • Formation Pathways: Methanediol is involved in complex reaction pathways leading to the formation of secondary organic aerosols and other atmospheric constituents .
    • Reactivity with Ozone: It can react with ozone and alkenes, leading to the generation of various carbonyl compounds and influencing atmospheric chemistry dynamics .

    Methanediol shares structural similarities with several other compounds. Here are some notable comparisons:

    Compound NameChemical FormulaCharacteristics
    FormaldehydeH2C=O_2C=OA simple aldehyde that can convert to methanediol.
    Paraformaldehyde(CH2O_2O)n_nA polymeric form of formaldehyde; used industrially.
    1,3,5-Trioxane(CH2O_2O)3_3A cyclic trimer of formaldehyde; used as a stabilizer.
    HydroxymethylCH2OH_2OHAn intermediate derived from methanediol; reactive species.
    Orthoformic AcidC(OH)3_3A related compound with three hydroxymethyl groups; less common.

    Methanediol's uniqueness lies in its status as the simplest geminal diol and its pivotal role as an intermediate in both synthetic and atmospheric chemistry processes. Its ability to easily interconvert with formaldehyde and participate in diverse reactions distinguishes it from related compounds.

    XLogP3

    -1

    Other CAS

    463-57-0
    71946-83-3

    Wikipedia

    Methanediol

    Dates

    Modify: 2024-02-18
    Ritson et al. Prebiotic synthesis of simple sugars by photoredox systems chemistry. Nature Chemistry, doi: 10.1038/nchem.1467, published online 30 September 2012 http://www.nature.com/nchem
    Liu et al. Prebiotic photoredox synthesis from carbon dioxide and sulfite. Nature Chemistry, DOI: 10.1038/s41557-021-00789-w, published online 11 October 2021

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